molecular formula C10H12BrNO2 B8549079 1-(2-Amino-5-bromo-4-ethoxyphenyl)ethanone

1-(2-Amino-5-bromo-4-ethoxyphenyl)ethanone

Cat. No. B8549079
M. Wt: 258.11 g/mol
InChI Key: GNMSCZIAPUXYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723337B2

Procedure details

A 1 L three-necked flask fitted with a reflux condenser and an addition funnel was charged with a magnetic stir bar, 4-bromo-3-ethoxyaniline hydrochloride (25 g, 100 mmol), and anhydrous toluene (300 mL). The reaction mixture was cooled to 0° C. and 100 mL a 1 M solution of boron trichloride in DCM was added to the reaction dropwise via addition funnel. After the addition of the boron trichloride was complete, acetonitrile (6.56 mL, 125 mmol) was added followed by dropwise addition of 110 mL of a 1M solution of TiCl4 in DCM. The resulting heterogenous reaction mixture was heated to reflux for 16 h before being allowed to cool to rt. The crude reaction mixture was carefully poured over 2 M HCl(aq) (˜250 mL) and the reaction mixture was warmed to 80° C. for 1 h. After cooling to rt the pH of the reaction mixture was adjusted to 6 by the careful addition of 2 N NaOH(aq). The solids were filtered and filtrate was extracted with EtOAc (2×1000 mL). The combined organic extract was dried with MgSO4, filtered, and concentrated in vacuo to yield the crude product as a dark oil. MeOH (˜100 mL) was added to the crude oil and the desired product precipitated and was collected via vacuum filtration using a Buchner funnel to yield 10.9 g (42%) of the title compound as a brown solid. m/z 259.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
6.56 mL
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Quantity
250 mL
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
42%

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][C:4]=1[O:10][CH2:11][CH3:12].B(Cl)(Cl)Cl.[C:17](#N)[CH3:18].Cl.[OH-:21].[Na+]>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl.CO.C1(C)C=CC=CC=1>[NH2:7][C:6]1[CH:5]=[C:4]([O:10][CH2:11][CH3:12])[C:3]([Br:2])=[CH:9][C:8]=1[C:17](=[O:21])[CH3:18] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
Cl.BrC1=C(C=C(N)C=C1)OCC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Six
Name
Quantity
6.56 mL
Type
reactant
Smiles
C(C)#N
Step Seven
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl
Step Eight
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L three-necked flask fitted with a reflux condenser and an addition funnel
ADDITION
Type
ADDITION
Details
was charged with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The resulting heterogenous reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to 80° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt the pH of the reaction mixture
FILTRATION
Type
FILTRATION
Details
The solids were filtered
EXTRACTION
Type
EXTRACTION
Details
filtrate was extracted with EtOAc (2×1000 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield the crude product as a dark oil
CUSTOM
Type
CUSTOM
Details
the desired product precipitated
FILTRATION
Type
FILTRATION
Details
was collected via vacuum filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)OCC)Br)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.